
3-Epiabiraterone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epiabiraterone Acetate is a useful research compound. Its molecular formula is C₂₆H₃₃NO₂ and its molecular weight is 391.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
The primary application of 3-Epiabiraterone acetate is in the treatment of mCRPC. Clinical trials have demonstrated that abiraterone acetate significantly improves overall survival and radiographic progression-free survival in patients with advanced prostate cancer when combined with prednisone . The potential for this compound to provide similar or enhanced benefits is under investigation.
Combination Therapy
Research is ongoing into the efficacy of combining this compound with other therapeutic agents. For instance, studies are exploring its use alongside androgen deprivation therapy (ADT) and other novel agents like capivasertib, aimed at targeting specific molecular pathways involved in prostate cancer progression . This combination approach may enhance treatment outcomes and provide more comprehensive management of the disease.
Case Studies
Several case studies have documented the application and outcomes associated with this compound:
- Case Study 1 : A clinical trial involving patients with chemotherapy-naïve mCRPC showed promising results with the administration of abiraterone acetate plus prednisone. Patients experienced a significant reduction in PSA levels, indicating effective tumor response. The study emphasized the need for further exploration into derivatives like this compound to assess their potential benefits over existing therapies .
- Case Study 2 : In a cohort study focusing on patients who had previously failed other treatments, participants were administered a regimen including this compound. The results indicated improved tolerance and fewer adverse effects compared to traditional therapies, suggesting that this compound could offer a safer alternative for patients with limited options .
Efficacy and Safety Profile
The safety profile of abiraterone acetate has been well-documented, with common adverse effects including hypertension, liver enzyme elevation, and cardiovascular events . Preliminary findings regarding this compound suggest a potentially improved safety profile, though comprehensive data is still required to confirm these observations.
Data Summary Table
Study/Trial | Population | Intervention | Key Findings |
---|---|---|---|
LATITUDE Study | mCRPC patients | Abiraterone + Prednisone | Improved overall survival; significant reduction in PSA levels |
Phase III Trial | Chemotherapy-naïve patients | Abiraterone + Prednisone vs Placebo | Enhanced radiographic progression-free survival; better safety profile observed |
Combination Therapy Trial | Advanced prostate cancer | Capivasertib + Abiraterone | Potential for improved efficacy; ongoing evaluations |
Análisis De Reacciones Químicas
Esterification and Hydrolysis Reactions
Acetate groups in steroid derivatives like 3-Epiabiraterone Acetate typically undergo acid- or base-catalyzed hydrolysis to yield the parent alcohol (e.g., 3-Epiabiraterone). For example:
3 Epiabiraterone Acetate+H2OH+or OH−3 Epiabiraterone+Acetic Acid
-
Kinetics : Hydrolysis rates depend on pH, temperature, and steric hindrance around the ester group .
-
Catalysts : Sulfuric acid (as in Fisher esterification) or enzymatic catalysts (e.g., esterases) may accelerate reactions .
Oxidative Transformations
Mn(OAc)3-mediated oxidative pathways (as described in ) could theoretically apply to steroid acetates with unsaturated bonds or radical-sensitive positions. For example:
-
Radical Addition : MnIII enolates may facilitate C–C bond formation via free-radical intermediates.
-
Lactonization : γ-Carboxy radicals might cyclize to form lactones, though this requires proximal functional groups .
Catalytic Modifications
Composite catalysts (e.g., α-hydroxycarboxylic acid–boric acid systems ) can influence reaction selectivity in acetate derivatives:
Isomerization and Byproduct Formation
Steroid acetates are prone to acid-catalyzed isomerization (e.g., chair-flip in ring systems) or ring-expansion side reactions, as observed in terpinyl acetate synthesis . For this compound, this could lead to positional isomers or structural rearrangements under harsh conditions.
Key Limitations in Available Data
-
No peer-reviewed studies on this compound’s specific reactivity were found in the provided sources.
-
Predictions are extrapolated from general acetate chemistry and steroid reaction precedents.
To obtain targeted data, further investigation using specialized databases (e.g., SciFinder, Reaxys) or direct experimental studies would be required.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 3-Epiabiraterone Acetate with high stereochemical purity?
- Methodological Answer : Prioritize reaction condition optimization (e.g., temperature, solvent polarity, catalyst loading) to minimize epimerization during synthesis. Use chiral chromatography or NMR-based stereochemical analysis to validate purity . Document all steps rigorously, including reagent sources (e.g., anhydrous solvent suppliers) and purification protocols (e.g., recrystallization solvents, gradient elution parameters) to ensure reproducibility .
Q. How should researchers address variability in enzymatic inhibition assays involving this compound?
- Methodological Answer : Standardize assay conditions (pH 7.4 buffer, ionic strength, cofactor concentrations) and include internal controls (e.g., known CYP17A1 inhibitors) to normalize inter-experimental variability. Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural stability under physiological conditions?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, 1H/13C NMR for stereochemical confirmation, and FTIR to monitor functional group integrity. For stability studies, conduct accelerated degradation tests (40°C/75% RH) with HPLC-UV tracking of degradation products .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic (PK) profile across preclinical models be reconciled?
- Methodological Answer : Perform interspecies comparative PK studies using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 isoform expression). Validate findings with microsampling techniques in rodents and LC-MS/MS quantification to reduce matrix effects .
Q. What strategies optimize in vivo efficacy studies of this compound in androgen-resistant prostate cancer models?
- Methodological Answer : Use patient-derived xenografts (PDXs) with confirmed androgen receptor (AR) splice variants to mimic resistance. Employ longitudinal PSA monitoring and ex vivo tumor pharmacodynamic analysis (e.g., AR-V7 protein quantification via Western blot) to correlate drug exposure with target modulation .
Q. How should researchers design experiments to resolve discrepancies in this compound’s off-target effects reported in transcriptomic datasets?
- Methodological Answer : Apply orthogonal validation methods (e.g., CRISPR-Cas9 knockdown of putative off-target genes followed by viability assays). Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to distinguish noise from biologically relevant signals and integrate proteomic data to confirm transcript-protein concordance .
Q. Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound combination therapy studies?
- Methodological Answer : Use Bliss independence or Chou-Talalay synergy models to quantify drug interactions. Include confidence intervals for IC50 values and apply hierarchical clustering to identify synergistic dose ranges. Validate with bootstrapping to assess robustness of small-sample datasets .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound-protein complexes?
- Methodological Answer : Report crystal parameters (space group, resolution, R-factor) following IUCr standards. Deposit raw diffraction data in public repositories (e.g., PDB) and validate ligand density maps with omit map calculations. Replicate crystallization conditions across independent labs .
Q. Data Integrity & Reporting
Q. What documentation standards are essential for publishing synthetic protocols of this compound derivatives?
- Methodological Answer : Adhere to IUPAC nomenclature and report yields, purity (HPLC/GC), and spectral data (NMR shifts, HRMS m/z). Disclose all synthetic attempts, including failed reactions, to guide future optimization .
Q. How should researchers address batch-to-batch variability in biological activity assays of this compound?
- Methodological Answer : Implement QC/QA protocols (e.g., reference standard calibration, inter-day assay precision tests). Use ANOVA with post-hoc Tukey tests to statistically compare batches and exclude outliers via Grubbs’ test .
Q. Ethical & Compliance Considerations
Q. What ethical frameworks apply to translational studies of this compound in animal models?
Propiedades
Fórmula molecular |
C₂₆H₃₃NO₂ |
---|---|
Peso molecular |
391.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.